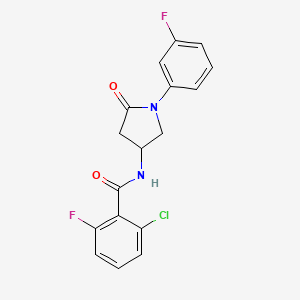

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

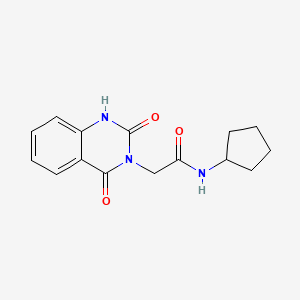

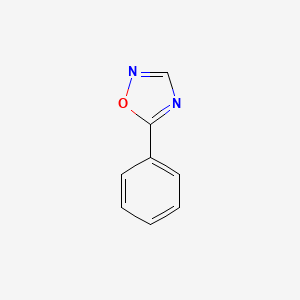

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as HPMC, is a synthetic compound that belongs to the class of chromenone derivatives. HPMC has been found to exhibit various pharmacological properties, which has led to its use in scientific research.

Applications De Recherche Scientifique

Pharmacological Importance and Synthetic Protocols

Chromen-4-one derivatives, such as 6H-benzo[c]chromen-6-ones, are core structures in secondary metabolites with considerable pharmacological significance. The scarcity of natural sources necessitates synthetic methods for these compounds. Literature describes protocols like Suzuki coupling for biaryl synthesis, followed by lactonization, and Michael acceptor reactions with dicarbonyl compounds for efficient synthesis. Such methods underline the synthetic accessibility of chromen-4-one derivatives for further pharmacological exploration (Mazimba, 2016).

Anticancer Applications

A significant area of application for chromen-4-one derivatives is in the development of anticancer drugs. Compounds have been synthesized to exhibit tumor specificity with minimal keratinocyte toxicity, indicating their potential in targeted cancer therapy. For instance, certain 3-styrylchromones have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines, highlighting the potential for chromen-4-one derivatives in cancer treatment with reduced side effects (Sugita et al., 2017).

Biological Activities and Applications

The broader family of hydroxycoumarins, including chromen-4-one derivatives, exhibits a range of biological activities. These compounds are integral to natural products chemistry and pharmaceutical development due to their diverse bioactive properties. Studies on 3-hydroxycoumarin, for instance, have documented its chemical, photochemical, and biological properties, offering a template for understanding the multifaceted applications of similar compounds in genetics, pharmacology, and microbiology (Yoda, 2020).

Atmospheric Reactivity and Environmental Implications

Research on methoxyphenols, closely related to the methoxyphenoxy component of the target compound, reveals their atmospheric reactivity and significance as biomass burning tracers. The degradation pathways of methoxyphenols, involving reactions with OH and NO3 radicals leading to secondary organic aerosol formation, emphasize the environmental and atmospheric chemistry relevance of such compounds (Liu et al., 2022).

Propriétés

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-15-6-5-7-16(12-15)28-20-14-27-22-17(21(20)25)8-9-19(24)18(22)13-23-10-3-2-4-11-23/h5-9,12,14,24H,2-4,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJEWAPAJLIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)

![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B2633114.png)

![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)

![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)

![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)

![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)